
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
Overview
Description
It is a derivative of ethylenediamine and is characterized by the presence of four 2-propanol groups attached to the nitrogen atoms of the ethylenediamine backbone . Edetol is known for its chelating properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Edetol can be synthesized through the reaction of ethylenediamine with 2-propanol in the presence of a catalyst. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 4 \text{C}3\text{H}8\text{O} \rightarrow \text{C}{14}\text{H}{32}\text{N}_2\text{O}_4 ]
Industrial Production Methods
In industrial settings, the production of Edetol involves large-scale reactors where ethylenediamine and 2-propanol are combined under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants to the desired product. The final product is then purified through distillation or crystallization to obtain high-purity Edetol.
Chemical Reactions Analysis
Types of Reactions
Edetol undergoes various chemical reactions, including:
Oxidation: Edetol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Edetol to its reduced forms.
Substitution: Edetol can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of Edetol, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol, is a chemical compound with a variety of applications across different industries . It functions as a catalyst, complexing agent, and cross-linking agent, among other things .
Applications
- Urethane Foams: this compound is used as a catalyst in the production of urethane foams .
- Epoxy Resin Curing: It acts as a curing agent for epoxy resins .
- Complexing Agent: The compound functions as a complexing agent . It can bind with metal ions or metallic compounds, preventing them from adhering to surfaces .
- Viscosity Modifier: this compound is used as a viscosity modifier .
- Anti-Bloating Agent: It can be used as an anti-bloating agent for cattle .
- Chemical Production: It is used in the manufacture of surfactants and plasticizers .
- Biological Buffer: this compound serves as a biological buffer and a reagent for manganese .
- Adhesives and Sealants: It finds application in adhesives and sealant chemicals .
- Cross-Linking Agent: It is utilized as a cross-linking agent .
- Polymer Building Block: It serves as a building block for polymers and copolymers, especially those designed for UV-crosslinkable polyurethane polymers .
- Hydrogels: this compound can be a crosslinking agent to create a hydrogel that is biocompatible and supports the growth of neural cells .
Scientific Research
- Biomedical Applications: this compound can be used as a monomer in the synthesis of covalently cross-linked and amorphous shape memory polyurethane (SMPU) foams for biomedical applications, including actuators for treating ischemic stroke, thrombus removal activated by laser light, self-deployable SMP neuronal electrodes, vascular stents, sutures in microsurgery, ocular implants, bandages, cell manipulation, and cell therapy .
- Self-Healing Materials: It can be used as a precursor in the preparation of self-healing carbon fiber reinforced polymers (CFRPs) that are thermally responsive .
- Cell Culture: As a crosslinking agent, it can create hydrogels that mimic the extracellular matrix, supporting cell growth and guiding cell adhesion .
- Drug Delivery Systems: Liposomes, which can incorporate this compound, have favorable characteristics such as biocompatibility, lipid bilayer structure, and suitable particle sizes, and are able to encapsulate different kinds of pharmaceutical agents, protect drugs from degradation, improve unfavorable pharmacokinetics of drugs, and reduce side effects, exhibiting great advantages as drug carriers .
Mechanism of Action
Edetol exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted reactions. This chelation process involves the nitrogen and oxygen atoms of Edetol coordinating with the metal ions, effectively sequestering them and rendering them inactive.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties to Edetol.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): A chelating agent with a simpler structure compared to Edetol.
Uniqueness of Edetol
Edetol is unique due to its specific structure, which provides a balance between chelating strength and solubility. Unlike some other chelating agents, Edetol’s four 2-propanol groups enhance its solubility in organic solvents, making it suitable for applications where other chelating agents may not be effective.
Biological Activity
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commonly known as Quadrol or Edetol, is a compound with significant biological activity and diverse applications in various fields, including medicine, biochemistry, and materials science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of Quadrol
Quadrol is a derivative of ethylenediamine characterized by the presence of four 2-hydroxypropyl groups attached to nitrogen atoms. It is primarily used as a cross-linking agent and catalyst in the production of polyurethane foams, coatings, and adhesives. Its unique structure allows it to act as a chelating agent and biological buffer, which contributes to its utility in various applications .
Immunostimulatory Effects
Research indicates that Quadrol exhibits immunostimulatory properties. It has been shown to enhance the phagocytic activity of macrophages in vitro. At concentrations of 1 mM and 4 mM, Quadrol increased phagocytosis by 41% and 57%, respectively, compared to controls . This suggests potential applications in enhancing immune responses.
Wound Healing Properties
Quadrol has demonstrated significant effects on wound healing. In vivo studies involving normal and diabetic mice revealed that collagen deposition in implants treated with Quadrol was significantly higher than that in control groups. Specifically:
- Day 8 : Collagen content exceeded controls by over 200% (p < 0.025).
- Day 11 : Increased to over 300% higher than controls (p < 0.01).
- Day 14 : Collagen accumulation was approximately 50% above control levels (p < 0.1).
In diabetic models, collagen deposition was observed to be about 100% higher than untreated controls on days 8 to 11, indicating Quadrol's potential as a therapeutic agent for enhancing wound healing in diabetic patients .
Quadrol's biological activity can be attributed to several mechanisms:
- Chelation of Metal Ions : The four hydroxyl groups in Quadrol allow it to chelate metal ions, influencing various enzymatic activities and cellular processes. This interaction can modulate the availability of essential metal ions necessary for enzyme function .
- Cross-Linking Agent : As a cross-linking agent, Quadrol facilitates the formation of complex polymer structures that can be beneficial in biomedical applications such as drug delivery systems and tissue engineering .
- Enhanced Cell Spreading : In vitro studies have shown that exposure to Quadrol enhances the spreading of macrophages, which is crucial for effective immune response and tissue repair .
Case Studies and Research Findings
Applications
The biological activity of Quadrol extends its applications beyond industrial uses:
- Biomedical Applications : Its role in enhancing wound healing makes it a candidate for developing therapies for chronic wounds and surgical recovery.
- Immunology : As an immunostimulant, it may have potential in vaccines or therapies aimed at boosting immune responses.
- Material Science : Its properties as a cross-linking agent are utilized in creating advanced biomaterials for drug delivery systems and tissue scaffolds.
Q & A
Basic Research Questions
Q. What are the primary roles of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine in polymer synthesis?
This compound acts as a multifunctional crosslinker in synthesizing covalently crosslinked polyurethane foams (SMPUs) and self-healing composites. Its hydroxyl groups facilitate hydrogen bonding and covalent interactions with isocyanate groups during polymerization. Key parameters include reaction temperature (e.g., 25–80°C), catalyst selection (e.g., dibutyltin dilaurate), and molar ratios to control crosslink density . Characterization methods include differential scanning calorimetry (DSC) to determine glass transition temperatures and dynamic mechanical analysis (DMA) to assess shape-memory behavior .
Q. How is this compound characterized for purity and structural verification in laboratory settings?
Gas chromatography (GC) with nitrogen-selective thermionic detection is used for quantitation in biological matrices (e.g., plasma), with N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine as an internal standard . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) confirm hydroxyl and amine group functionality. Physical properties such as density (1.013 g/mL at 25°C) and refractive index (n20/D 1.4812) are critical for quality control .
Q. What are the key applications of this compound in biomedical materials?
It is utilized in biodegradable SMPU foams for embolic devices (e.g., vascular stents) and neural electrodes, where thermal responsiveness (activation at ~40–60°C) enables shape recovery. Hydrogels crosslinked with this compound mimic extracellular matrices (ECMs), promoting neural cell adhesion and proliferation .
Advanced Research Questions
Q. How do metal-ligand interactions with this compound influence coordination chemistry and material properties?
The ligand coordinates with metal ions (e.g., Ca²⁺, Ba²⁺, Na⁺) via six donor atoms (four hydroxyl oxygens and two amine nitrogens), forming complexes such as Ca(HPEN)(H₂O)₂₂. Structural stability is modulated by hydrogen bonding between coordinated water and anions (e.g., picrate). X-ray crystallography reveals dimeric or monomeric geometries depending on cation charge density and anion nucleophilicity . For example, high-charge-density Ca²⁺ forms monomeric complexes, while Ba²⁺ favors dimeric structures with bridging water molecules .
Q. What experimental approaches resolve contradictions in its biochemical effects, such as macrophage activation versus cytotoxicity?
Dose- and time-dependent studies (e.g., 4 mM Quadrol in macrophage cultures) show enhanced glucose utilization via radiolabeling assays. However, cytotoxicity thresholds are determined using viability assays (e.g., MTT) and apoptosis markers. Conflicting results may arise from differences in cell type, exposure duration, or metabolite interference .
Q. How is this compound optimized for use in tissue-clearing techniques like CLARITY?
In CLARITY-based protocols, it is incorporated into decolorizing agents (25 wt% in cubic reagent) to remove lipids while preserving protein fluorescence. Electrophoretic clearing (e.g., X-Clarity system) at 58°C for 4–24 hours ensures tissue transparency. Compatibility with immunostaining is validated by comparing antibody penetration depths in cleared vs. untreated samples .
Q. What strategies improve the mechanical properties of carbon fiber-reinforced polymers (CFRPs) using this compound?
As a precursor for self-healing CFRPs, it is copolymerized with epoxy resins. Healing efficiency is quantified via fracture toughness recovery (e.g., 80–95% after thermal activation). Mechanical testing (tensile, flexural) and scanning electron microscopy (SEM) analyze crack closure and interfacial bonding .
Q. Methodological Guidance
Table 1: Key Parameters for Synthesizing Quadrol-Based Hydrogels
Table 2: Stability of Metal Complexes with HPEN/HEEN Ligands
Complex | Anion Type | Coordination Geometry | Stability Factor |
---|---|---|---|
[Ca(HPEN)(H₂O)₂]²⁺ | Picrate (PIC) | Monomeric, 8-coordinate | Strong H-bonding |
[Ba(HPEN)(H₂O)₂]²⁺ | Dinitrobenzoate (DNB) | Dimeric, 10-coordinate | Bridging water |
[Na(HPEN)(PIC)]₂ | Picrate (PIC) | Dinuclear cryptand | Ligand bridging |
Source: |
Properties
IUPAC Name |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2O4/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20/h11-14,17-20H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOXQYCFHDMMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68258-71-9 (monotosylate) | |
Record name | Edetol [USAN:INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9026689 | |
Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] Colorless viscous liquid; [MSDSonline] | |
Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |
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Record name | Edetol | |
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Boiling Point |
190 °C @ 1.0 MM HG | |
Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |
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Solubility |
MISCIBLE WITH WATER; SOL IN METHANOL, ETHANOL, TOLUENE, ETHYLENE GLYCOL, PERCHLOROETHYLENE | |
Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Edetol | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
VISCOUS LIQUID, WATER-WHITE LIQUID | |
CAS No. |
102-60-3 | |
Record name | Tetrakis(2-hydroxypropyl)ethylenediamine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=102-60-3 | |
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Record name | Edetol [USAN:INN] | |
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Record name | Edetol | |
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Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |
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Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |
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Record name | 1,1',1'',1'''-ethylenedinitrilotetrapropan-2-ol | |
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Record name | EDETOL | |
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Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |
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Retrosynthesis Analysis
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